2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
CAS No.: 1396875-70-9
Cat. No.: VC4441971
Molecular Formula: C16H15F2NO3S
Molecular Weight: 339.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396875-70-9 |
|---|---|
| Molecular Formula | C16H15F2NO3S |
| Molecular Weight | 339.36 |
| IUPAC Name | 2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2 |
| Standard InChI Key | ODLQIHQRVCDEHT-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₅F₂NO₃S, featuring:
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A 2,6-difluorobenzenesulfonamide core.
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A 1-hydroxy-2,3-dihydro-1H-inden-1-yl group linked via a methyl bridge.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1396875-70-9 |
| Molecular Weight | 339.36 g/mol |
| IUPAC Name | 2,6-Difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
| SMILES | C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
| Solubility | Not fully characterized |
Structural Significance
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Fluorine Atoms: Enhance metabolic stability and electronegativity, potentially improving target binding .
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Indenyl Group: Introduces steric bulk and hydrophobicity, which may influence pharmacokinetics .
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Sulfonamide Moiety: A pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .
Synthesis and Optimization
Synthetic Route
The synthesis typically involves:
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Sulfonylation: Reaction of 2,6-difluorobenzenesulfonyl chloride with an amine-containing indene derivative.
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Coupling: Formation of the methyl bridge between the sulfonamide and indenyl groups under basic conditions.
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Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group on the indenyl ring.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Monitoring Technique |
|---|---|---|
| Sulfonylation | SOCl₂, DCM, 0–5°C | TLC (Rf = 0.4) |
| Coupling | K₂CO₃, DMF, 60°C, 12 hrs | NMR (δ 3.8 ppm, –CH₂–) |
| Hydroxylation | H₂O₂, AcOH, 50°C, 6 hrs | IR (ν 3400 cm⁻¹, –OH) |
Purification and Validation
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane).
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Spectroscopy:
Physicochemical and Spectroscopic Analysis
Stability and Solubility
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pH Stability: Preliminary studies suggest instability under strongly acidic/basic conditions, necessitating buffered formulations.
Table 3: Key Spectral Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (m, aromatic H) | Benzenesulfonamide core |
| δ 3.8–4.2 (m, –CH₂–) | Methyl bridge | |
| IR | 1350 cm⁻¹ (S=O asymmetric stretch) | Sulfonamide |
| MS | m/z 339.36 [M+H]⁺ | Molecular ion |
| Compound | Substituents | Activity (IC₅₀) |
|---|---|---|
| Target Compound | 2,6-F₂, indenyl-OH | Not reported |
| 5-Chloro-2-fluoro-benzenesulfonamide | 5-Cl, 2-F | 188 µM (SOD) |
| 3,5-Dichloro-benzenesulfonamide | 3,5-Cl₂ | 362 µM (DPPH) |
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Fluorine vs. Chlorine: Fluorine’s electronegativity may enhance target affinity over chlorine .
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Indenyl vs. Phenyl: The bicyclic indenyl group could improve membrane permeability .
Future Directions
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